

Measuring Cathepsin D Activity: A Detailed Guide Using FRET Substrates

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Compound of Interest

Compound Name: *Cathepsin D and E FRET Substrate*

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This application note provides a comprehensive, step-by-step protocol for determining the enzymatic activity of Cathepsin D, a lysosomal aspartic protease, using a sensitive and continuous fluorescence resonance energy transfer (FRET)-based assay. This method is suitable for purified enzyme preparations and biological samples such as cell lysates and tissue homogenates.

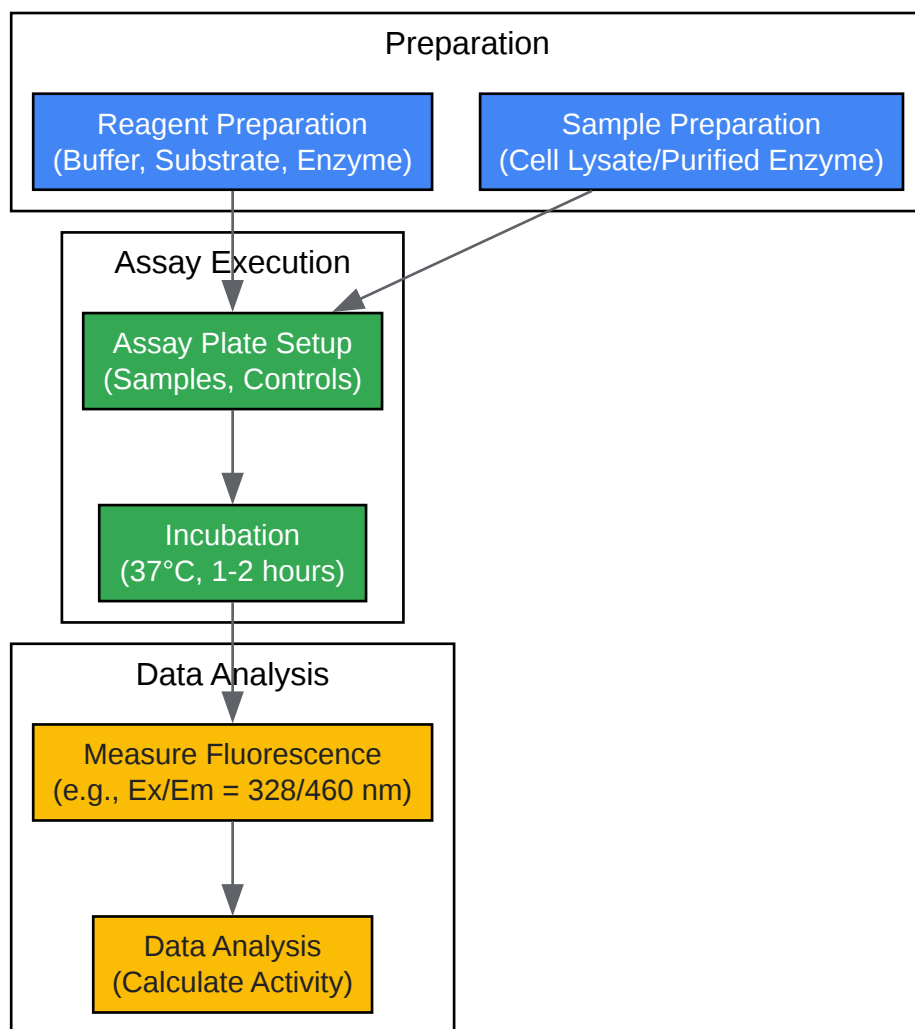
Cathepsin D plays a crucial role in cellular protein turnover and has been implicated in various pathological processes, including cancer and neurodegenerative diseases.^[1] This makes it a significant target for drug discovery and development. The FRET-based assay offers a robust platform for high-throughput screening of potential Cathepsin D inhibitors.

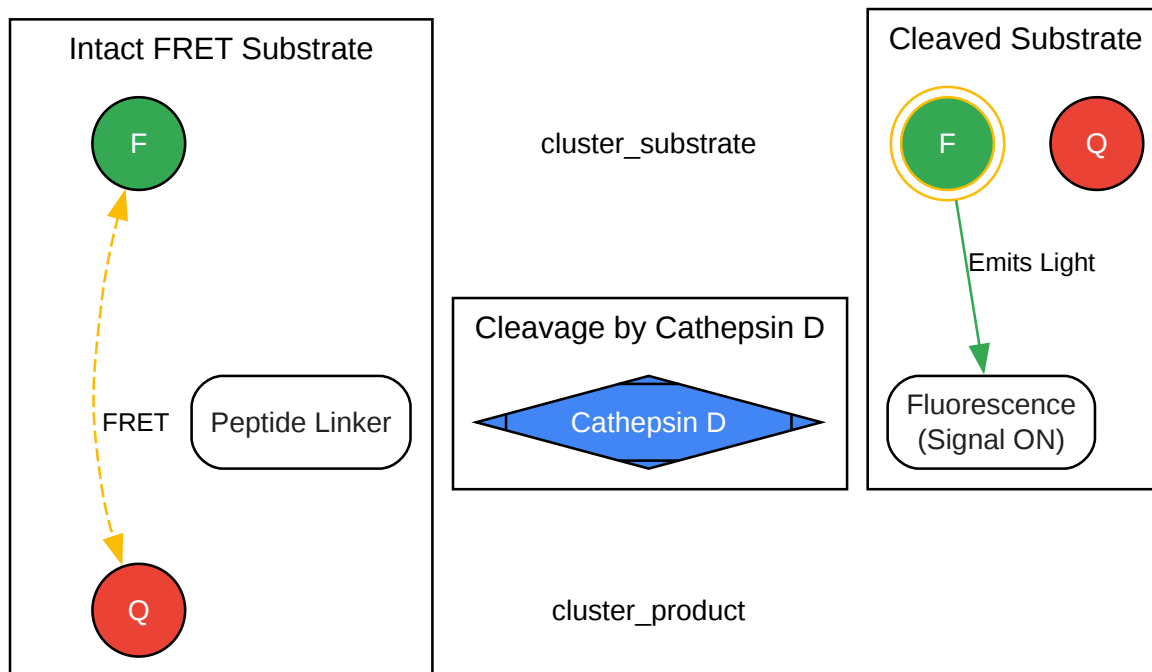
Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through FRET. Active Cathepsin D cleaves the peptide substrate, separating the fluorophore from the quencher. This disruption of FRET results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.^{[1][2]}

Experimental Workflow

The following diagram illustrates the key steps involved in the Cathepsin D activity assay.





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References

- 1. SensoLyte® 520 Cathepsin D Assay Kit | ABIN1882439 [antibodies-online.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
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